N-(hexylideneamino)-N-methylformamide

Description

N-Methylformamide (NMF, C₂H₅NO) is a polar, water-miscible solvent and a derivative of formamide. It is widely studied for its thermodynamic properties, biological activity, and industrial applications. Structurally, NMF consists of a formamide backbone with a methyl group attached to the nitrogen atom. Its molecular weight is 59.07 g/mol, and it exhibits a boiling point of 180–182°C .

NMF has demonstrated significant anticancer activity in preclinical models, including inhibition of murine lymphoma cell growth (IC₅₀ = 68 mM) and modulation of melanoma cell adhesion and metastasis . Its hepatotoxicity, mediated via cytochrome P450 isoenzyme CYP2E1, is a critical consideration in therapeutic applications . Additionally, NMF enhances the efficacy of chemotherapeutic agents like doxorubicin by disrupting microtubule networks and intracellular drug transport .

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

N-[(Z)-hexylideneamino]-N-methylformamide |

InChI |

InChI=1S/C8H16N2O/c1-3-4-5-6-7-9-10(2)8-11/h7-8H,3-6H2,1-2H3/b9-7- |

InChI Key |

QRMNFHXPNKCTAG-CLFYSBASSA-N |

Isomeric SMILES |

CCCCC/C=N\N(C)C=O |

Canonical SMILES |

CCCCCC=NN(C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(hexylideneamino)-N-methylformamide typically involves the reaction of hexylamine with N-methylformamide under specific conditions. One common method is the reductive amination process, where hexylamine is reacted with N-methylformamide in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(hexylideneamino)-N-methylformamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce N-(hexylamino)-N-methylformamide.

Scientific Research Applications

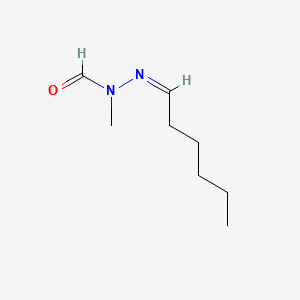

Structural Formula

The structural formula of N-(hexylideneamino)-N-methylformamide can be represented as follows:

Physical Properties

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents; limited solubility in water

- Boiling Point : Approximately 180°C

- Melting Point : Not well-defined due to its liquid state

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as a potential anti-cancer agent. The compound's ability to interact with biological targets makes it a candidate for further development in cancer therapeutics.

Case Study: Antineoplastic Activity

Research indicates that compounds similar to this compound can deplete cellular glutathione, enhancing the efficacy of ionizing radiation in tumor cells. This mechanism is crucial for developing adjuvant therapies that improve the outcomes of conventional cancer treatments.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds. Its functional groups allow it to participate in various chemical reactions, including amidation and transamidation processes.

Example Reactions:

- Amidation : Reacting with carboxylic acids to form amides.

- Transamidation : Facilitating the exchange of amide groups between different substrates.

Materials Science

In materials science, this compound is explored for its potential use in polymer synthesis and modification. Its ability to act as a coupling agent can enhance the properties of polymers, such as thermal stability and mechanical strength.

Case Study: Polymer Modification

Research has demonstrated that incorporating this compound into polymer matrices can improve adhesion properties and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of N-(hexylideneamino)-N-methylformamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Structural and Thermodynamic Properties

N-Methylformamide vs. N,N-Dimethylformamide (DMF)

Key Differences :

- DMF’s higher volatility and lower boiling point make it preferable as an industrial solvent, whereas NMF’s polarity and lower toxicity profile are advantageous in biomedical research .

- Thermodynamic studies highlight NMF’s lower vapor pressure and heat capacity compared to DMF, reflecting differences in hydrogen-bonding capacity due to the absence of a second methyl group .

N-Methylformamide vs. Acetamide

NMF and acetamide (C₂H₅NO) are structural isomers, but acetamide is thermodynamically more stable. In interstellar chemistry, acetamide is 1.4 times more abundant than NMF, contradicting predictions based solely on thermodynamic stability, suggesting kinetic factors dominate their formation .

Anticancer Effects

- NMF : Inhibits TLX5 lymphoma cell proliferation (IC₅₀ = 68 mM) and induces G1 phase arrest. It reduces glutathione levels by 80%, exacerbating oxidative stress .

- DMF : Primarily used as a solvent, DMF lacks significant anticancer activity but exhibits neurotoxicity and hepatotoxicity at high doses .

- Formamide Derivatives : Simple formamides like N-ethylformamide show marginal activity compared to NMF, underscoring the importance of the methyl group in NMF’s bioactivity .

Toxicity Mechanisms

- NMF’s hepatotoxicity is mediated by CYP2E1, producing methyl isocyanate, which conjugates with glutathione .

- DMF toxicity involves metabolic activation via CYP2E1 but is less pronounced due to faster detoxification pathways .

NMF in Drug Development

NMF enhances the intracellular retention of doxorubicin by disrupting microtubule networks, making it a chemosensitizer . It also serves as a precursor in synthesizing thiazole derivatives (e.g., N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide) for anticancer and agrochemical agents .

DMF in Industrial Chemistry

DMF is a universal solvent in peptide synthesis, polymer production, and gas purification. Its ability to donate carbon, nitrogen, and oxygen atoms under varied conditions makes it more versatile than NMF in organic synthesis .

Biological Activity

N-(Hexylideneamino)-N-methylformamide (HMF) is a compound with potential biological activities that warrant detailed exploration. This article reviews the existing literature on its biological properties, including cytotoxicity, genotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C₈H₁₆N₂O

- Molecular Weight: 156.23 g/mol

- Chirality: Achiral

The compound features a hexylideneamino group attached to a methylformamide moiety, which influences its interaction with biological systems.

Cytotoxicity and Antitumor Activity

HMF has been investigated for its cytotoxic properties, particularly in the context of cancer treatment. Studies have shown that it can enhance the efficacy of certain anticancer drugs by acting as a radiosensitizer and chemosensitizer. This enhancement is thought to be mediated through:

- Cellular Glutathione Depletion: HMF may interfere with glutathione levels, affecting cellular redox status and enhancing drug efficacy.

- Modulation of Proto-oncogene Expression: The compound may influence gene expression related to cell growth and survival.

In preclinical studies, HMF demonstrated activity against various tumor xenografts, including colon and lung cancers, suggesting its potential as an antineoplastic agent .

Genotoxicity Studies

Genotoxic effects of HMF have been evaluated through various assays:

- In vitro Assays: Ames tests have shown negative results for mutagenicity across multiple strains of Salmonella typhimurium, indicating that HMF does not induce mutations under standard testing conditions .

- In vivo Studies: Limited studies suggest that HMF does not exhibit mutagenic properties in animal models; however, the data are sparse and require further validation .

Toxicological Profile

The toxicological profile of HMF indicates several important considerations:

- Hepatotoxicity: The liver appears to be a primary target organ for toxicity associated with HMF exposure. Repeated doses have been linked to liver damage in animal studies, necessitating careful monitoring in therapeutic contexts .

- Developmental Toxicity: Animal studies indicate that HMF can be teratogenic and embryotoxic, raising concerns regarding its use in pregnant populations .

- Acute Toxicity: The compound exhibits moderate acute toxicity, with varying LD50 values reported across different routes of administration (e.g., oral and intraperitoneal) .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of HMF:

- Combination Therapy: A study involving HMF in combination with other chemotherapeutic agents showed promising results in enhancing the cytotoxic effects against human melanoma cell lines .

- Antibacterial Activity: Research has indicated that derivatives of formamide compounds exhibit antibacterial properties against plant pathogens, suggesting potential agricultural applications .

Summary Table of Biological Activities

| Activity Type | Findings |

|---|---|

| Cytotoxicity | Enhances efficacy of anticancer drugs |

| Genotoxicity | Negative in Ames tests; limited in vivo data |

| Hepatotoxicity | Liver damage observed in repeated dose studies |

| Developmental Toxicity | Teratogenic effects noted in animal studies |

| Antibacterial Activity | Effective against certain plant pathogens |

Q & A

Basic Research Question

- NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 8.1–8.3 ppm (formyl CH), 3.2–3.5 ppm (N-CH₃), and 1.2–1.6 ppm (hexyl chain CH₂) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 186.1498 (calculated for C₉H₁₉N₂O) with ESI-MS .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

Advanced Tip : Pair LC-MS with ion mobility spectrometry to resolve isobaric impurities .

How do metabolic pathways of this compound compare to structurally related formamides like DMF or NMF?

Advanced Research Question

- Phase I metabolism : Likely involves cytochrome P450-mediated oxidation to N-hydroxymethyl derivatives, analogous to DMF metabolism .

- Key metabolites : Monitor urinary N-methylformamide (NMF) and formaldehyde adducts via GC-MS or LC-HRMS .

- Toxicokinetics : Compare hepatic clearance rates in vitro using microsomal assays (human vs. rodent) to assess species-specific toxicity risks .

Advanced Research Question

- MD simulations : Use AMBER or GROMACS to model solvation in polar (water) vs. aprotic (DMF) solvents. Solvent-accessible surface area (SASA) analysis predicts aggregation tendencies .

- DFT calculations : B3LYP/6-311+G(d,p) optimizes geometry and computes Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks .

- Stability studies : Accelerated degradation tests (40°C, 75% RH) paired with HPLC stability-indicating methods .

What contradictions exist in the literature regarding the biological activity of this compound derivatives?

Advanced Research Question

- Anticancer studies : Some reports suggest pro-apoptotic effects in colon cancer cells (IC₅₀ ~50 µM), while others note cytotoxicity only at higher concentrations (>100 µM) due to variable metabolic activation .

- Neurotoxicity : Discrepancies in rodent models may arise from differences in blood-brain barrier permeability or metabolite clearance .

- Resolution : Conduct dose-response assays across multiple cell lines (e.g., HT-29, HeLa) with controls for NMF and formaldehyde interference .

What analytical challenges arise in detecting trace impurities or degradation products of this compound?

Advanced Research Question

- Nitrosamine risks : Screen for N-nitrosamine formation under acidic conditions using GC-NPD or LC-MS/MS with a limit of quantification (LOQ) <10 ppb .

- Degradants : Identify hydrolytic products (e.g., hexylamine) via derivatization with dansyl chloride followed by fluorescence detection .

- Standardization : Use certified reference materials (CRMs) for method validation, as commercial sources (e.g., BenchChem) may lack reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.